2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18295232
InChI: InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)/b13-8+
SMILES:
Molecular Formula: C16H17ClN2O5S
Molecular Weight: 384.8 g/mol

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide

CAS No.:

Cat. No.: VC18295232

Molecular Formula: C16H17ClN2O5S

Molecular Weight: 384.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide -

Specification

Molecular Formula C16H17ClN2O5S
Molecular Weight 384.8 g/mol
IUPAC Name 2-chloro-N-[2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide
Standard InChI InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)/b13-8+
Standard InChI Key KGRVGVHSYXTHOG-MDWZMJQESA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)OC

Introduction

Chemical Structure and Molecular Properties

Core Structure and Functional Groups

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide features a thiazolidinedione ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The 2,4-dione configuration introduces keto groups at positions 2 and 4, while the 5-position is occupied by a 3,4-dimethoxybenzylidene moiety—a benzylidene group substituted with methoxy groups at the 3- and 4-positions of the aromatic ring . The thiazolidine nitrogen at position 3 is linked to an ethyl group, which terminates in a chloroacetamide functional group. This combination of substituents contributes to the molecule’s stereoelectronic properties, influencing its interactions with biological targets such as peroxisome proliferator-activated receptors (PPARs) .

Stereochemical Considerations

The benzylidene group introduces a planar, conjugated system that may adopt E- or Z-configurations depending on synthetic conditions. Computational models of analogous compounds suggest that the E-isomer predominates due to steric hindrance in the Z-form . The chloroacetamide side chain’s flexibility allows for conformational adaptability, potentially enhancing binding to hydrophobic pockets in enzyme active sites .

Synthesis and Structural Modification

Optimization Challenges

Key challenges include controlling regioselectivity during benzylidene formation and minimizing racemization at the thiazolidine nitrogen. Purification difficulties may arise due to the compound’s hydrophobic nature, necessitating chromatographic techniques or recrystallization from polar aprotic solvents .

Biological Activities and Mechanisms

Antimicrobial and Antiviral Effects

Structural analogs of thiazolidinediones demonstrate broad-spectrum antimicrobial activity, targeting bacterial enoyl-acyl carrier protein reductase (FabI) and viral proteases . The chloro substituent may enhance electron-withdrawing effects, increasing reactivity toward microbial enzymes. Preliminary in silico studies suggest inhibitory potential against SARS-CoV-2 main protease (Mpro), though experimental validation is required .

Anti-Inflammatory Action

The compound’s ability to suppress NF-κB signaling—a pathway central to inflammatory responses—has been hypothesized based on its structural similarity to known inhibitors. The 3,4-dimethoxy groups may scavenge reactive oxygen species, mitigating oxidative stress in chronic inflammation .

Pharmacological Profile and Comparative Analysis

Pharmacokinetics

The compound’s logP value, estimated at ~2.5, indicates moderate lipophilicity, favoring oral absorption but potentially limiting aqueous solubility. Methoxy groups may slow hepatic metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-substituted thiazolidinediones .

Structural Comparisons

Feature2-Chloro-N-{2-[5-(3,4-Dimethoxy-benzylidene)-...PioglitazoneRosiglitazone
Core StructureThiazolidinedione with benzylidene substituentThiazolidinedioneThiazolidinedione
Key Substituents3,4-Dimethoxybenzylidene, chloroacetamidePyridinyl side chainAminopyridinyl group
Primary IndicationHypothesized: Type 2 diabetes, inflammationType 2 diabetesType 2 diabetes
Metabolic StabilityHigh (methoxy groups retard oxidation)ModerateLow

This table underscores the unique pharmacophore of 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide, which combines electron-donating methoxy groups with a halogenated side chain to optimize receptor affinity and metabolic stability .

Applications and Therapeutic Prospects

Diabetes Management

As a PPAR-γ agonist, the compound could complement existing therapies by targeting insulin resistance with improved pharmacokinetics. Its dual PPAR-α/γ activation potential warrants investigation, as this may confer additional benefits on lipid metabolism .

Infectious Disease

The antimicrobial and antiviral properties suggest utility in combinational therapies, particularly against drug-resistant pathogens. Synergistic effects with β-lactam antibiotics or protease inhibitors should be explored .

Challenges and Limitations

Current barriers include:

  • Synthetic complexity: Multi-step synthesis requiring precise control over reaction conditions.

  • Toxicity concerns: Thiazolidinediones are associated with cardiovascular risks, necessitating thorough safety profiling.

  • Bioavailability: Despite favorable logP, crystallization tendencies may reduce dissolution rates.

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